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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-
Bromophenyl)cyclobutanecarboxylic acid (CAS No. 926261-31-6). Due to the limited
availability of public experimental spectra for this specific compound, this document presents a
predicted dataset based on established spectroscopic principles and data from analogous
structures. This information is intended to serve as a valuable reference for researchers
involved in the synthesis, characterization, and application of this molecule in drug discovery
and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 1-(3-Bromophenyl)cyclobutanecarboxylic acid.

Table 1: Predicted *H NMR Data (500 MHz, CDCI3)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~11-12 Singlet, broad 1H -COOH
~7.65 Triplet 1H Ar-H
~7.50 Doublet 1H Ar-H
~7.40 Doublet 1H Ar-H
~7.25 Triplet 1H Ar-H
) Cyclobutane-H (a to
~2.80-2.95 Multiplet 2H
Ar)
] Cyclobutane-H (a to
~2.55-2.70 Multiplet 2H
Ar)
] Cyclobutane-H (B to
~2.00-2.20 Multiplet 2H
Ar)
. 1 13
Chemical Shift (6, ppm) Assignment

~182 C=0 (Carboxylic Acid)
~145 Ar-C (quaternary)

~132 Ar-CH

~130 Ar-CH

~129 Ar-CH

~123 Ar-C-Br

~122 Ar-CH

~55 C (quaternary, cyclobutane)
~32 CHz (cyclobutane)

~18 CHz (cyclobutane)
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ble 3: licted | : [ let

Wavenumber (cm—?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

~1700 Strong C=0 stretch (Carboxylic Acid)

~1600, ~1475 Medium C=C stretch (Aromatic Ring)

~1250 Strong C-O stretch (Carboxylic Acid)

~800.900 Strong C-H bend (Aromatic, out-of-
plane)

~700 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron

lonization, 70 eV)

m/z Relative Intensity (%) Assignment

SE41256 High -[M]+ (Molecular ion, bromine
isotopes)

209/211 Medium [M - COOH]J*

183/185 Medium [M - CaH6O2]*

155/157 High [CeH4BI]*

128 Medium [C1oHs]* (from rearrangement)

76 Medium [CeHa]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are standard procedures for the analysis of a solid organic

acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-
Bromophenyl)cyclobutanecarboxylic acid in 0.6-0.7 mL of deuterated chloroform (CDCls)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

e Instrument: A 500 MHz NMR spectrometer.
e 'H NMR Acquisition:
o Acquire the spectrum at a probe temperature of 298 K.
o Use a spectral width of approximately 16 ppm.
o Employ a 30-degree pulse width with a relaxation delay of 1-2 seconds.
o Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Use a spectral width of approximately 220 ppm.
o Employ a 45-degree pulse width with a relaxation delay of 2 seconds.

o Accumulate a sufficient number of scans (typically several thousand) for adequate signal-
to-noise.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
TMS signal (0.00 ppm for *H and 3C).

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2
mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a
fine powder and press it into a transparent disc using a hydraulic press.

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
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e Acquisition:

o

Record a background spectrum of the empty sample compartment.

[¢]

Place the KBr pellet in the sample holder.

[¢]

Acquire the sample spectrum over a range of 4000 to 400 cm™1,

[e]

Co-add at least 16 scans to improve the signal-to-noise ratio.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum by the instrument software to yield the final IR spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and
thermally stable.

e Instrument: A mass spectrometer equipped with an electron ionization (El) source.
e Acquisition:
o Use a standard electron energy of 70 eV for ionization.

o Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50 to 350
amu.

o The ion source temperature should be maintained at around 200-250 °C.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragmentation patterns. The isotopic pattern of bromine (°Br and 81Br in an
approximate 1:1 ratio) should be clearly visible for bromine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound like 1-(3-Bromophenyl)cyclobutanecarboxylic acid.
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Workflow for Spectroscopic Analysis
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1-(3-Bromophenyl)cyclobutanecarboxylic acid

:
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'
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NMR Spectroscopy

(H, 1°C) IR Spectroscopy Mass Spectrometry
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Structure Elucidation

Final Report and
Data Archiving

Click to download full resolution via product page

Caption: Logical workflow for the synthesis and spectroscopic characterization of an organic
compound.

+ To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-
Bromophenyl)cyclobutanecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1283809?utm_src=pdf-body-img
https://www.benchchem.com/product/b1283809#spectroscopic-data-nmr-ir-ms-for-1-3-bromophenyl-cyclobutanecarboxylic-acid
https://www.benchchem.com/product/b1283809#spectroscopic-data-nmr-ir-ms-for-1-3-bromophenyl-cyclobutanecarboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

PDF]. Available at: [https://www.benchchem.com/product/b1283809#spectroscopic-data-
nmr-ir-ms-for-1-3-bromophenyl-cyclobutanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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